molecular formula C15H15NO2 B14853001 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde

Cat. No.: B14853001
M. Wt: 241.28 g/mol
InChI Key: RRHNFMXLLDHVOO-UHFFFAOYSA-N
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Description

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde is a heterocyclic compound with a fused furo-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of benzylamine and a suitable furan derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde is unique due to its furo-pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

6-benzyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C15H15NO2/c17-11-14-8-13-6-7-16(10-15(13)18-14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2

InChI Key

RRHNFMXLLDHVOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(O2)C=O)CC3=CC=CC=C3

Origin of Product

United States

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